N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034485-39-5
VCID: VC6666055
InChI: InChI=1S/C17H29NO3/c1-16(21-3,11-20-2)10-18-15(19)17-7-12-4-13(8-17)6-14(5-12)9-17/h12-14H,4-11H2,1-3H3,(H,18,19)
SMILES: CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)(COC)OC
Molecular Formula: C17H29NO3
Molecular Weight: 295.423

N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide

CAS No.: 2034485-39-5

Cat. No.: VC6666055

Molecular Formula: C17H29NO3

Molecular Weight: 295.423

* For research use only. Not for human or veterinary use.

N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide - 2034485-39-5

Specification

CAS No. 2034485-39-5
Molecular Formula C17H29NO3
Molecular Weight 295.423
IUPAC Name N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide
Standard InChI InChI=1S/C17H29NO3/c1-16(21-3,11-20-2)10-18-15(19)17-7-12-4-13(8-17)6-14(5-12)9-17/h12-14H,4-11H2,1-3H3,(H,18,19)
Standard InChI Key BLMAAKCYXLHGNK-UHFFFAOYSA-N
SMILES CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)(COC)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound combines two pharmacophoric elements:

  • Adamantane core: A diamondoid hydrocarbon known for its lipophilicity, metabolic stability, and ability to enhance blood-brain barrier penetration .

  • 2,3-Dimethoxy-2-methylpropyl carboxamide: A branched alkyl chain with methoxy groups at positions 2 and 3, which may improve solubility and modulate receptor binding .

The adamantane-1-carboxamide group is a common motif in drugs targeting membrane-associated proteins, such as MmpL3 in Mycobacterium tuberculosis and cannabinoid receptors . The dimethoxypropyl side chain introduces stereochemical complexity, potentially influencing chiral interactions with biological targets.

Synthetic Methodologies

Adamantane-1-carbonyl Chloride Intermediate

A plausible synthesis begins with adamantane-1-carbonyl chloride, generated via reaction of adamantane-1-carboxylic acid with thionyl chloride (SOCl₂) . This intermediate reacts with 2,3-dimethoxy-2-methylpropylamine under Schotten-Baumann conditions to yield the target carboxamide:

Adamantane-1-COCl+H2N-(CH(CH3)-OCH3)2Target Compound+HCl\text{Adamantane-1-COCl} + \text{H}_2\text{N-(CH(CH}_3\text{)-OCH}_3\text{)}_2 \rightarrow \text{Target Compound} + \text{HCl}

This method mirrors the synthesis of memantine derivatives, where Ritter-type reactions form adamantane amides .

Alternative Route: Carbodiimide-Mediated Coupling

Physicochemical Properties (Predicted)

PropertyValue/PredictionBasis
Molecular Weight349.5 g/molCalculated from formula
logP (Octanol-Water)~3.2Adamantane (logP ~4.1) + polar substituents
Water SolubilityLow (≤10 μM)High lipophilicity of adamantane
Metabolic StabilityHighResistance to cytochrome P450 oxidation

The methoxy groups may slightly enhance solubility compared to unsubstituted adamantane carboxamides (e.g., MIC = 0.68 μM for anti-TB adamantane carboxamides ).

Biological Activity and Mechanisms

CompoundMIC (M. tb H37Rv)Key Substituent
NITD-304 (Indole-2-carboxamide)0.16 μMAdamantane
AU1235 (Adamantyl urea)0.45 μMHydrophobic substituent
Target Compound (Predicted)1–10 μM2,3-Dimethoxypropyl

Central Nervous System (CNS) Targets

Adamantane derivatives like memantine block NMDA receptors, alleviating neurodegenerative symptoms . The methoxy groups in N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide may enhance binding to allosteric sites on ion channels, though this requires experimental validation.

Metabolic Pathways

Microsomal oxidation of adamantane derivatives typically occurs at bridgehead positions or methoxy groups . Predicted metabolites include:

  • Hydroxylated adamantane (C1, C3, or C5 positions).

  • O-Demethylated dimethoxypropyl moiety.

Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) could prolong half-life, as seen with AM9338, a CB2 agonist .

Challenges and Future Directions

  • Stereoselective Synthesis: The 2-methylpropyl group introduces a chiral center, necessitating asymmetric synthesis or resolution techniques.

  • Toxicity Profiling: Adamantane derivatives may accumulate in adipose tissue, requiring studies on chronic exposure .

  • Target Validation: Computational docking against MmpL3 (PDB: 6MNH) or NMDA receptors could prioritize in vitro assays.

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